Superior Neuroprotection and Absence of Direct Amnesic Effect vs. Memantine in an AD Model
In a direct head-to-head comparison in the Aβ25-35 pharmacological mouse model of Alzheimer's disease, both memantine and FENM demonstrated symptomatic anti-amnesic effects. However, a key differentiating observation was that FENM, at a dose of 10 mg/kg, did not produce an amnesic effect when administered alone, whereas memantine at the same dose was amnesic [1]. Furthermore, while both drugs prevented Aβ25-35-induced memory deficits, oxidative stress, inflammation, and apoptosis, the protective effects of FENM were significantly more robust and consistent across multiple endpoints compared to those observed with memantine [1]. This combination of superior neuroprotection and a cleaner cognitive side effect profile differentiates FENM from its parent compound.
| Evidence Dimension | Direct Amnesic Effect at 10 mg/kg |
|---|---|
| Target Compound Data | Not amnesic |
| Comparator Or Baseline | Memantine (Amnesic) |
| Quantified Difference | Presence vs. Absence of amnesic effect |
| Conditions | Swiss mice, intracerebroventricular Aβ25-35 peptide injection, spontaneous alternation test |
Why This Matters
For researchers studying Alzheimer's disease or cognitive function, this data demonstrates that FENM provides neuroprotection without the confounding, direct amnesic effects seen with memantine, enabling cleaner interpretation of disease-modifying versus symptomatic effects.
- [1] Couly S, Denus M, Bouchet M, Rubinstenn G, Maurice T. Anti-amnesic and neuroprotective effects of Fluoroethylnormemantine in a pharmacological mouse model of Alzheimer's disease. International Journal of Neuropsychopharmacology. 2020;23(2):142-157. doi:10.1093/ijnp/pyz069 View Source
